molecular formula C8H12N2O2S B2753707 Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate CAS No. 64986-99-8

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate

Cat. No.: B2753707
CAS No.: 64986-99-8
M. Wt: 200.26
InChI Key: KGHXDRLQYVCIFC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is a chemical compound featuring a thiazole core, a privileged structure in medicinal chemistry. This specific derivative is of significant interest in organic synthesis and pharmaceutical research, particularly for the construction of more complex molecules with potential biological activity. The thiazole ring is a common scaffold found in a wide range of bioactive molecules, and its derivatives are extensively investigated for their diverse pharmacological properties . The presence of the methylamino group at the 2-position of the thiazole ring and the ester functional group makes this compound a versatile building block or intermediate. Researchers can utilize it in various synthetic transformations, including hydrolysis, amidation, and nucleophilic substitution, to create targeted libraries for drug discovery programs. While the specific mechanism of action for this precise compound is not detailed in the available literature, analogous thiazole derivatives have been studied for their interactions with enzymatic targets such as cyclooxygenase (COX), lipoxygenase (LOX), and various kinase signaling pathways involved in inflammation and other disease states . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5-13-8(9-2)10-6/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHXDRLQYVCIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-bromoacetylthiazole with methylamine, followed by esterification with ethanol. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemistry

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate serves as a valuable ligand in coordination chemistry and is utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives that can exhibit distinct chemical properties.

Biology

The compound has been extensively studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that it possesses strong antimicrobial properties, making it useful in developing new antibiotics.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation, highlighting its potential in cancer therapy.
  • Neuroprotective Effects: Its structural similarities to known neuroprotective agents suggest possible applications in neurodegenerative disease treatments.

Medicine

This compound is explored for its role as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition: The compound shows promise as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .

Industry

In industrial applications, this compound is utilized in the synthesis of various chemicals and materials. Its unique properties make it suitable for use in the production of agrochemicals and specialty chemicals.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of this compound revealed that it could reduce oxidative stress markers in neuronal cells. The findings support its potential use in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and chemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name (IUPAC) Substituent at Thiazole-2 Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate Methylamino (-NHCH₃) C₈H₁₂N₂O₂S 200.26 Intermediate for antibiotics and drug design
Ethyl (2-(2-furoylamino)-1,3-thiazol-4-yl)acetate Furoylamino (-NHCOC₄H₃O) C₁₂H₁₂N₂O₄S 280.30 Larger substituent; potential solubility issues
Ethyl 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetate Benzenesulfonamido (-NHSO₂C₆H₅) C₁₃H₁₅N₃O₄S₂ 349.41 Electron-withdrawing group; enhanced acidity
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (HCl salt) Amino (-NH₂) C₇H₁₀N₂O₂S 186.23 Free amino group; higher nucleophilicity
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrobenzenesulfonamido (-NHSO₂C₆H₄NO₂) C₁₃H₁₃N₃O₆S₂ 379.39 Strong electron-withdrawing nitro group; radiopharmaceutical applications
Ethyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride Aminomethyl (-CH₂NH₂·HCl) C₈H₁₄Cl₂N₂O₂S 273.18 Charged group; improved water solubility

Physicochemical Properties

  • Solubility: Charged derivatives like the dihydrochloride salt () exhibit higher aqueous solubility than neutral analogs (e.g., methylamino or furoylamino derivatives) .
  • Crystallography: The methoxyimino derivative () forms dimers via N–H⋯N hydrogen bonds, stabilizing its crystal lattice . In contrast, the methylamino compound’s smaller substituent may allow tighter packing .

Biological Activity

Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, an ethyl ester group, and a methylamino substituent. The presence of these functional groups contributes to its biological activity by enabling interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, which may modulate enzyme activities or receptor functions. These interactions are crucial for its potential applications in drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar thiazole structures possess activity against various bacterial strains and fungi. The compound's ability to disrupt microbial cell functions is a promising avenue for developing new antibiotics.

Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and disruption of microtubule dynamics. For example:

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundA549 (lung cancer)38Induces apoptosis
This compoundMCF-7 (breast cancer)15Disrupts microtubule dynamics

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Enzyme Inhibition

The compound is also studied for its role as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of diseases where enzyme dysregulation is a factor.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antiproliferative Activity : A study indicated that thiazole derivatives exhibited potent antiproliferative effects against various human cancer cell lines. Compounds similar to this compound showed IC50 values in the low nanomolar range against A549 and MCF-7 cells, highlighting their potential as anticancer agents .
  • Antimicrobial Studies : Another investigation revealed that thiazole-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
  • Enzyme Interaction Studies : Research into the binding affinities of thiazole derivatives with specific enzymes showed promising results in terms of inhibition rates, suggesting that these compounds could be developed into therapeutic agents targeting enzyme-related diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing ethyl 4-bromo-3-oxobutanoate with substituted thioamides in ethanol yields thiazole intermediates. Subsequent functionalization of the amino group (e.g., methylation) introduces the methylamino moiety. Purification involves ether extraction and anhydrous sodium sulfate drying . Intermediate validation via NMR and mass spectrometry is critical to confirm structural integrity.

Q. Which characterization techniques are essential for verifying the structure of this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and hydrogen environments.
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray crystallography : For absolute configuration determination. Programs like SHELXL refine crystallographic data, while UCSF Chimera visualizes hydrogen-bonding networks and packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of parameters (temperature, solvent polarity, catalyst loading) is critical. For example, using polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency. Catalysts like triethylamine can stabilize intermediates. Purity is assessed via HPLC with UV detection (λ = 254 nm), and recrystallization from ethanol/water mixtures improves crystallinity .

Q. How should researchers address contradictions between experimental and computational data?

Discrepancies (e.g., bond angles in crystallography vs. DFT-optimized structures) require cross-validation:

  • Validate computational models (DFT, molecular dynamics) against experimental data.
  • Use SHELX for crystallographic refinement and Chimera for overlaying experimental/computed structures .

Q. What computational approaches are suitable for studying this compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) : Screens interactions with biological targets (e.g., enzymes) to rationalize observed antimicrobial activity .

Q. What methodologies are used to investigate its biological activity and structure-activity relationships (SAR)?

  • Enzyme inhibition assays : Measure IC₅₀ values against target proteins (e.g., tyrosinase).
  • Minimum Inhibitory Concentration (MIC) tests : Assess antimicrobial potency.
  • SAR studies involve synthesizing analogs (e.g., varying substituents on the thiazole ring) and correlating changes with activity trends .

Q. How can stereochemical effects (e.g., Z/E isomerism) influence its reactivity and biological activity?

Chiral HPLC or capillary electrophoresis resolves isomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Isomer-specific bioactivity is tested via enantiomerically pure samples. For example, Z-isomers may exhibit stronger hydrogen-bonding interactions in enzyme binding pockets .

Q. What strategies are employed to study degradation pathways under varying conditions?

  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions.
  • Thermogravimetric Analysis (TGA) : Tracks thermal stability.
  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products .

Q. How can intermediates be tracked and validated during multi-step synthesis?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitors reaction progress in real-time.
  • NMR kinetics : Measures intermediate conversion rates.
  • Key intermediates (e.g., sulfonyl chlorides) are synthesized and characterized before use in subsequent steps .

Q. Which software tools are recommended for crystallographic data analysis and visualization?

  • SHELX suite : Refines X-ray data and validates bond lengths/angles against established databases.
  • UCSF Chimera : Visualizes crystal packing, hydrogen bonds, and π-π interactions. Collaborative features enable real-time data sharing among research teams .

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